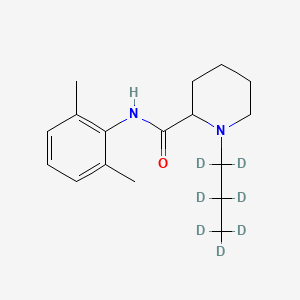

(+/-)-Ropivacaine-d7 (propyl-d7)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

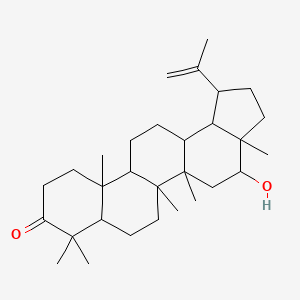

(+/-)-ロピバカイン-d7(プロピル-d7)は、医療処置で使用される局所麻酔薬であるロピバカインの重水素化形態です。重水素標識は、科学研究において薬物の薬物動態と代謝を研究するために使用されます。この化合物は、その独特の同位体シグネチャーにより、質量分析法やその他の分析技術において特に貴重です。

準備方法

合成経路と反応条件

(+/-)-ロピバカイン-d7(プロピル-d7)の合成には、ロピバカインのプロピル基に重水素原子を組み込むことが含まれます。これは、以下のものを含むさまざまな合成経路によって達成できます。

水素-重水素交換: この方法は、重水素ガス(D2)や重水素化溶媒などの重水素源の存在下で、水素原子を重水素と交換することを含みます。

重水素化試薬: 合成プロセスにおいて、重水素化プロピルアミンなどの重水素化試薬を使用して、重水素原子を分子に直接導入します。

工業生産方法

(+/-)-ロピバカイン-d7(プロピル-d7)の工業生産は、通常、重水素化試薬と最適化された反応条件を使用して、高収率と純度を確保するために、大規模な合成を行います。プロセスには、以下が含まれる場合があります。

触媒的水素化: 触媒の存在下で重水素ガスを使用して、水素原子を重水素と交換します。

重水素化溶媒: 重水素化溶媒を使用して、化合物への重水素の組み込みを促進します。

化学反応の分析

反応の種類

(+/-)-ロピバカイン-d7(プロピル-d7)は、以下のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するN-オキシドを形成するために酸化される可能性があります。

還元: 還元反応は、化合物をその還元型に変換することができます。

置換: この化合物は、官能基が他の基に置き換えられる置換反応を起こす可能性があります。

一般的な試薬と条件

酸化剤: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)。

還元剤: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)。

置換試薬: ハロゲン化剤、求核剤。

主な生成物

これらの反応から生成される主な生成物には、N-オキシド、還元されたアミン、および(+/-)-ロピバカイン-d7(プロピル-d7)の置換誘導体が含まれます。

科学研究への応用

(+/-)-ロピバカイン-d7(プロピル-d7)は、以下のものを含む、幅広い科学研究への応用があります。

薬物動態研究: 体内のロピバカインの吸収、分布、代謝、排泄を研究するために使用されます。

代謝経路分析: 代謝経路と中間体を特定するのに役立ちます。

分析化学: ロピバカインの正確な定量のための質量分析法における内部標準として使用されます。

創薬: 新しい麻酔薬と製剤の開発に使用されます。

生物医学研究: ロピバカインの生物学的活性に対する重水素標識の影響を調査します。

科学的研究の応用

(+/-)-Ropivacaine-d7 (propyl-d7) has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ropivacaine in the body.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.

Analytical Chemistry: Employed as an internal standard in mass spectrometry for accurate quantification of Ropivacaine.

Drug Development: Used in the development of new anesthetic drugs and formulations.

Biomedical Research: Investigates the effects of deuterium labeling on the biological activity of Ropivacaine.

作用機序

(+/-)-ロピバカイン-d7(プロピル-d7)は、神経細胞のナトリウムチャネルを遮断することにより、その効果を発揮します。これは、神経インパルスの開始と伝導を阻害します。この作用は局所麻酔を引き起こします。重水素標識は、作用機序を大幅に変えることはありませんが、生物学的システムにおける薬物の挙動の詳細な研究を可能にします。

類似化合物の比較

類似化合物

ロピバカイン: この化合物の非重水素化形態。

ブピバカイン: 類似の構造と作用機序を持つ別の局所麻酔薬。

リドカイン: 化学構造は異なるが、薬理学的な効果は類似している、広く使用されている局所麻酔薬。

独自性

(+/-)-ロピバカイン-d7(プロピル-d7)は、分析研究に独自の利点をもたらす重水素標識のために、ユニークです。同位体シグネチャーにより、薬物動態と代謝研究において、正確な追跡と定量が可能になり、科学研究において貴重なツールとなります。

類似化合物との比較

Similar Compounds

Ropivacaine: The non-deuterated form of the compound.

Bupivacaine: Another local anesthetic with a similar structure and mechanism of action.

Lidocaine: A widely used local anesthetic with a different chemical structure but similar pharmacological effects.

Uniqueness

(+/-)-Ropivacaine-d7 (propyl-d7) is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic signature allows for precise tracking and quantification in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.

特性

分子式 |

C17H26N2O |

|---|---|

分子量 |

281.44 g/mol |

IUPAC名 |

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide |

InChI |

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/i1D3,4D2,11D2 |

InChIキー |

ZKMNUMMKYBVTFN-JNIQENOFSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

正規SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)

![3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)

![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)

![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)

![[2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate](/img/structure/B12294198.png)

![N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12294201.png)

![2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12294213.png)

![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12294217.png)

![[[5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294238.png)

![Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate](/img/structure/B12294241.png)